(3R)-Methyl ester3-piperidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-Methyl ester3-piperidineacetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Methyl ester3-piperidineacetic acid typically involves the condensation of pyridine-2-formic acid with alcohol, followed by reaction with halogenated hydrocarbons to form quaternary ammonium salts. This is then subjected to asymmetric hydrogenation in an organic solvent under the catalysis of an iridium complex .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and the Passerini reaction .
Chemical Reactions Analysis
Types of Reactions
(3R)-Methyl ester3-piperidineacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(3R)-Methyl ester3-piperidineacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor studies.
Medicine: It has potential therapeutic applications due to its presence in various pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3R)-Methyl ester3-piperidineacetic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to interact with histamine H3 and sigma-1 receptors, leading to various pharmacological effects . The piperidine ring is essential for these interactions, as it provides the necessary structural framework for binding to these receptors .
Comparison with Similar Compounds
Similar Compounds
®-(-)-3-Piperidinecarboxylic acid: This compound is similar in structure but differs in its specific functional groups and stereochemistry.
Piperidine-4-boronic acid pinacol ester: This compound contains a boronic acid group, which imparts different chemical properties.
Uniqueness
(3R)-Methyl ester3-piperidineacetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-[(3R)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
QDBQVCNGVFMIMU-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCCNC1 |
Canonical SMILES |
COC(=O)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.